molecular formula C22H23ClN4O3S2 B2857749 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1329636-49-8

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride

Cat. No. B2857749
CAS RN: 1329636-49-8
M. Wt: 491.02
InChI Key: ZSQUVFSYLVBZLA-UHFFFAOYSA-N
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H23ClN4O3S2 and its molecular weight is 491.02. The purity is usually 95%.
BenchChem offers high-quality N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

One study describes the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. These compounds were synthesized starting from visnaginone and khellinone derivatives and were evaluated for their COX-1/COX-2 inhibitory activities, showing significant analgesic and anti-inflammatory effects (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial and Antitumor Properties

Another study focused on the synthesis of biodegradable polyesteramides with pendant functional groups. These compounds were prepared via ring-opening copolymerization, demonstrating the versatility of morpholine derivatives in creating polymers with potential biomedical applications (P. J. I. Veld, P. Dijkstra, J. Feijen, 1992).

Anticancer Activity

Furthermore, the synthesis and evaluation of new pyridine derivatives for their antimicrobial activity were reported. These studies illustrate the chemical diversity and potential biological relevance of compounds incorporating elements similar to the query compound (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Pharmacokinetics and Drug Design

Research into the design and synthesis of novel, potent, selective, and orally bioavailable adenosine A2A receptor antagonists showcases the application of such compounds in drug discovery. These compounds demonstrate significant pharmacokinetic properties, indicating their potential as therapeutic agents (Sujay Basu et al., 2017).

properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2.ClH/c1-28-16-3-5-19-18(13-16)24-22(31-19)26(7-6-25-8-10-29-11-9-25)21(27)15-2-4-17-20(12-15)30-14-23-17;/h2-5,12-14H,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQUVFSYLVBZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC5=C(C=C4)N=CS5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.